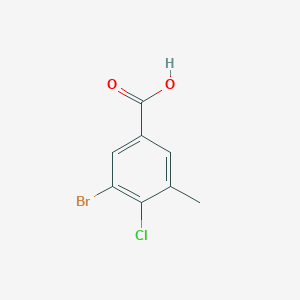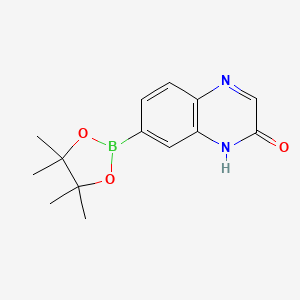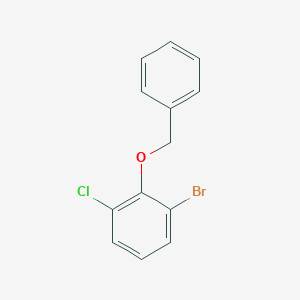
N-alpha-Fmoc-N-epsilon-stearoyl-L-lysine (Fmoc-L-Lys(Stea)-OH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-Fmoc-N-epsilon-stearoyl-L-lysine (Fmoc-L-Lys(Stea)-OH) is a synthetic amino acid that has been widely studied and used in the biochemistry and biotechnology fields. Fmoc-L-Lys(Stea)-OH is a derivative of lysine, an essential amino acid that is involved in many biological processes. It has been found to have several unique properties and applications, which make it an important tool for scientists and researchers.
Applications De Recherche Scientifique
Tissue Engineering
Fmoc-L-Lys(Stea)-OH: has been identified as a key component in the synthesis of peptide-based hydrogels (PHGs). These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They provide a physiologically relevant environment for in vitro experiments and have been proposed as scaffolds for bioprinting applications. The self-assembling nature of these peptides allows for the creation of robust structures that can support cell adhesion, survival, and duplication, making them ideal for tissue engineering purposes .
Drug Delivery Systems
The compound’s ability to form self-assembling structures is also leveraged in drug delivery systems. The hydrophobic and aromatic characteristics of the Fmoc group facilitate the association of building blocks, which can be used to create nanostructures for targeted drug delivery . This includes the potential for creating stimuli-responsive systems that release therapeutic agents in response to specific physiological triggers.
Diagnostic Imaging
Fmoc-L-Lys(Stea)-OH: derivatives are used in the synthesis of DOTA-conjugated multivalent cyclic-RGD peptide dendrimers . These dendrimers are designed for tumor targeting and imaging applications. The compound’s properties allow for the creation of contrast agents that can enhance the quality of diagnostic imaging, providing clearer and more precise images of targeted areas.
Antibacterial Agents
Research has indicated that Fmoc-modified amino acids and peptides, including Fmoc-L-Lys(Stea)-OH , show promise as antibacterial agents . Their self-assembly into nanostructures can disrupt bacterial membranes or inhibit essential bacterial enzymes, leading to potential new treatments for bacterial infections.
Bio-Templating
The self-assembly features of Fmoc-L-Lys(Stea)-OH make it a suitable candidate for bio-templating applications. It can be used to create nanostructures that mimic biological systems, which can be utilized in various fields such as nanotechnology and materials science .
Catalysis
The inherent structure of Fmoc-L-Lys(Stea)-OH -based peptides allows them to act as catalysts in chemical reactions. Their ability to form stable and reactive sites can be harnessed to accelerate reactions that are otherwise slow or require harsh conditions .
Mécanisme D'action
Target of Action
The primary targets of Fmoc-L-Lys(Stea)-OH are biomolecules and cellular structures . The compound is used as a building block in the fabrication of functional materials, particularly in the field of bio-inspired building blocks . It’s also used as a bifunctional chelator (BFC) for tumor pre-targeting .
Mode of Action
Fmoc-L-Lys(Stea)-OH interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The compound can also be used for the conjugation of peptides and radionuclides .
Biochemical Pathways
The biochemical pathways affected by Fmoc-L-Lys(Stea)-OH involve the self-assembly of Fmoc-modified amino acids and short peptides. These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Pharmacokinetics
Given its use in the fabrication of functional materials and tumor pre-targeting, it’s likely that these properties are carefully controlled to optimize its bioavailability and efficacy .
Result of Action
The result of Fmoc-L-Lys(Stea)-OH’s action is the formation of functional materials through the self-assembly of Fmoc-modified amino acids and short peptides . In the context of tumor pre-targeting, the compound enables the conjugation of peptides and radionuclides, potentially enhancing the effectiveness of targeted therapies .
Action Environment
The action of Fmoc-L-Lys(Stea)-OH can be influenced by various environmental factors. For instance, the self-assembly process can be affected by the presence of substantial aromatic moieties in the side-chains of the Fmoc-modified biomolecules . Additionally, the effectiveness of the compound in tumor pre-targeting may be influenced by the tumor microenvironment .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(octadecanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-37(42)40-29-22-21-27-36(38(43)44)41-39(45)46-30-35-33-25-19-17-23-31(33)32-24-18-20-26-34(32)35/h17-20,23-26,35-36H,2-16,21-22,27-30H2,1H3,(H,40,42)(H,41,45)(H,43,44)/t36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNSYNGKOXMMAW-BHVANESWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-l-lys(stea)-oh | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

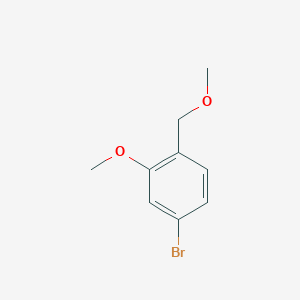


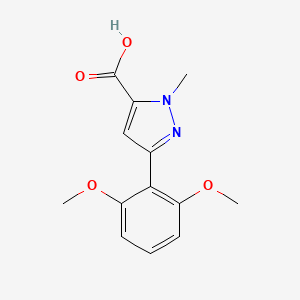



![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)


